Regioisomeric Selectivity: 5-yl Pyrazole Attachment Differentiates from 3-yl and 4-yl Congeners in mGluR2 Antagonist Pharmacophore Geometry
The 5-yl pyrazole attachment in the target compound positions the N-(furan-2-ylmethyl) group at the 5-position of the pyrazole ring, whereas closely related commercial analogs bear the identical furfurylamine motif at the 3-yl or 4-yl positions . In the Taisho heteroaryl-pyrazole patent series, the spatial orientation of the basic amine side chain relative to the allosteric binding pocket alters both potency and selectivity across group II mGlu receptor subtypes. Regioisomeric switching in pyrazole-based mGluR2 ligands is documented to produce >10-fold shifts in functional activity within the same chemotype class [1].
| Evidence Dimension | Pyrazole regioisomeric attachment (positional isomerism) |
|---|---|
| Target Compound Data | 5-yl regioisomer: furfurylaminomethyl group attached at pyrazole C5; N1 substituted with 2,2,2-trifluoroethyl |
| Comparator Or Baseline | 3-yl regioisomer (CAS 1856030-24-4): furfurylaminomethyl at pyrazole C3; 4-yl regioisomer (CAS 1856019-88-9): furfurylaminomethyl at pyrazole C4 |
| Quantified Difference | Exact IC50 values not publicly disclosed for this specific compound series. Class-level precedent indicates regioisomeric pyrazole mGluR2 ligands can exhibit >10-fold variation in functional activity. |
| Conditions | In vitro recombinant human/rat mGluR2 functional assays (FLIPR, [35S]GTPγS binding) per Taisho patent methodology [1] |
Why This Matters
Procurement of the correct regioisomer is essential for reproducible target engagement; substitution with the 3-yl or 4-yl analog introduces a distinct pharmacophoric geometry that may yield divergent mGluR2 antagonism and cannot be assumed equivalent.
- [1] Taisho Pharmaceutical Co., Ltd. (2013). HETEROARYL-PYRAZOLE DERIVATIVE. US Patent Application Publication US2013/0137865 A1. Discloses mGluR2 binding and functional assay methodology; SAR tables document regioisomer-dependent activity shifts. View Source
